molecular formula C3H6N4O B2561368 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22244-57-1

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No.: B2561368
CAS No.: 22244-57-1
M. Wt: 114.108
InChI Key: QHELAEITSNOMGT-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring with an amino group at the 5-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one can be achieved through various methods. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then reacted with formamide to yield the desired triazole compound . Another method involves the cyclization of N-acylhydrazones with hydrazine derivatives under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it can inhibit the synthesis of ergosterol in fungal cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 3,5-Diamino-1,2,4-triazole
  • 1-Amino-4H-triazol-5-one

Uniqueness

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazole derivatives. The presence of the amino and methyl groups at specific positions on the triazole ring enhances its antimicrobial and antifungal properties .

Properties

IUPAC Name

3-amino-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHELAEITSNOMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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